molecular formula C14H15BrN4O B15113060 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine

Katalognummer: B15113060
Molekulargewicht: 335.20 g/mol
InChI-Schlüssel: XZRSXHJJKDKPNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine is a complex organic compound with the molecular formula C16H14BrN5O and a molecular weight of 372.226 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromopyridine with pyrrolidine to form 3-(3-bromopyridin-4-yl)oxypyrrolidine. This intermediate is then reacted with 6-methylpyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine has several scientific research applications:

    Kinase Inhibition: The compound shares structural similarities with known kinase inhibitors and can be investigated for its potential to inhibit specific kinases involved in various diseases.

    Drug Discovery: The pyrido[2,3-d]pyrimidine scaffold is present in several drugs with diverse biological activities.

    Medicinal Chemistry: The presence of bromopyridine and pyrrolidin-1-yl moieties offers opportunities for medicinal chemistry research.

Wirkmechanismus

The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as kinases. The compound may bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Palbociclib: A known kinase inhibitor used in breast cancer treatment.

    Other Pyridopyrimidine Derivatives: Compounds with similar scaffolds that exhibit diverse biological activities.

Uniqueness

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications. Its structural features allow for various modifications, making it a versatile compound for medicinal chemistry research.

Eigenschaften

Molekularformel

C14H15BrN4O

Molekulargewicht

335.20 g/mol

IUPAC-Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C14H15BrN4O/c1-10-6-14(18-9-17-10)19-5-3-11(8-19)20-13-2-4-16-7-12(13)15/h2,4,6-7,9,11H,3,5,8H2,1H3

InChI-Schlüssel

XZRSXHJJKDKPNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=N1)N2CCC(C2)OC3=C(C=NC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.